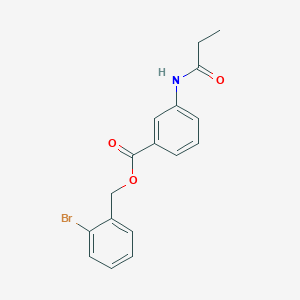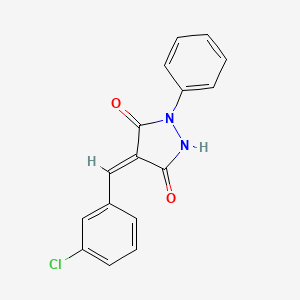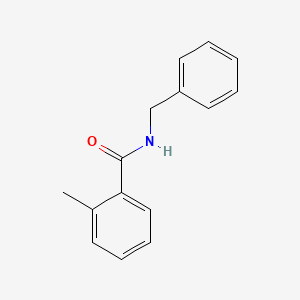![molecular formula C17H24N2O B5158804 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole, also known as DMH-I, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of imidazole derivatives and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole is not fully understood. However, it has been proposed that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole may inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and Alzheimer's disease. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to bind to several proteins, including heat shock proteins and tubulin, which may contribute to its anticancer and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects:
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer growth. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to induce apoptosis in cancer cells and inhibit the aggregation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low toxicity compared to other anticancer agents. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been found to be stable under physiological conditions, which makes it suitable for in vivo studies. However, one of the limitations of using 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. One area of research is the development of more efficient synthesis methods for 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. Another area of research is the identification of the specific enzymes and signaling pathways that 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole targets. This information could provide insights into the mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole and potentially lead to the development of more effective anticancer and anti-Alzheimer's disease agents. Additionally, further studies are needed to investigate the potential use of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole in combination with other anticancer agents or in combination with radiation therapy.
Méthodes De Synthèse
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole can be synthesized by reacting 2,6-dimethylphenol with 6-bromo-1-hexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole. The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been reported in several research articles and has been found to be a reliable method for obtaining this compound in high yields.
Applications De Recherche Scientifique
1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been studied for its potential use in various scientific research applications. One of the most significant areas of research is its potential use as an anticancer agent. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, prostate, and colon cancer. 1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-15-8-7-9-16(2)17(15)20-13-6-4-3-5-11-19-12-10-18-14-19/h7-10,12,14H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORYRMHSBFXFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
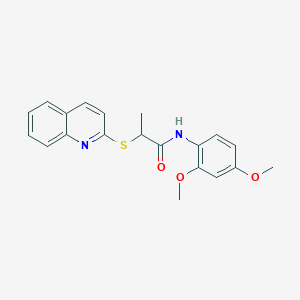
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
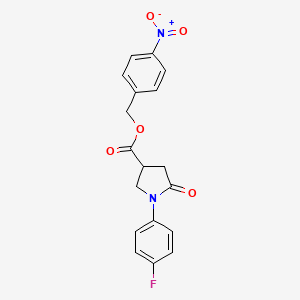
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)
